alpha-D-Ribofuranose 1-acetate 2,3,5-tribenzoate
Overview
Description
Synthesis Analysis
The synthesis of alpha-D-Ribofuranose 1-acetate 2,3,5-tribenzoate involves multiple steps and careful manipulation of functional groups. Popsavin et al. (1994) describe a novel synthesis starting from 1,2:3,5-di-O-cyclohexylidene-α-D-xylofuranose obtained from corncobs. This method involves selective benzoylation, tosylation, and solvolysis to produce tribenzoates, with an acetolysis step yielding the final product with high efficiency (Popsavin, V. Popsavin, Vukojević, & Miljković, 1994).
Molecular Structure Analysis
The molecular structure of alpha-D-Ribofuranose 1-acetate 2,3,5-tribenzoate is characterized by its furanose ring and the arrangement of its acetyl and benzoyl groups. Studies such as those by Hollenberg et al. (1975) and Luger et al. (1985) provide insights into the molecular structure and conformation of similar ribofuranose derivatives, which are crucial for understanding their reactivity and interactions (Hollenberg, Watanabe, & Fox, 1975); (Luger, Müller, Yamamoto, & Inokawa, 1985).
Chemical Reactions and Properties
The compound's chemical properties, especially its reactivity towards various reagents and conditions, are influenced by its functional groups. Studies on similar compounds, like those by Yanagisawa et al. (1970) and Ning & Kong (2001), offer insights into the types of chemical reactions alpha-D-Ribofuranose 1-acetate 2,3,5-tribenzoate can undergo, such as nucleophilic substitutions and ring transformations (Yanagisawa, Kinoshita, Nakada, & Umezawa, 1970); (Ning & Kong, 2001).
Physical Properties Analysis
The physical properties, such as melting point, solubility, and crystal structure, are vital for understanding the compound's behavior in different environments. Research on related ribofuranosides by Ando & Yoshimura (1970) and Durette & Horton (1971) provides valuable data on these aspects (Ando & Yoshimura, 1970); (Durette & Horton, 1971).
Chemical Properties Analysis
The chemical properties of alpha-D-Ribofuranose 1-acetate 2,3,5-tribenzoate, such as its reactivity, stability, and interactions with other molecules, are crucial for its applications in chemistry and biochemistry. Studies on similar compounds by Sairam et al. (2003) and Dixit et al. (2007) can shed light on these properties (Sairam, Puranik, Rao, Swamy, & Chandra, 2003); (Dixit, Yogesh Dixit, Gautam, & Gautam, 2007).
Scientific Research Applications
Antimicrobial and Antifungal Properties
Alpha-D-Ribofuranose 1-acetate 2,3,5-tribenzoate, when treated with specific phenothiazines, results in ribofuranosides with significant antimicrobial and antifungal activities. This is evident in studies where these compounds were tested against various bacterial strains and fungi, showing promising results in controlling microbial growth (Jangid et al., 2019); (Gautam et al., 2012); (Dixit et al., 2007).
Use in Synthesis of Heterocyclic Compounds
The use of Alpha-D-Ribofuranose 1-acetate 2,3,5-tribenzoate extends to the synthesis of various heterocyclic compounds, particularly in the construction of pyrido[2,3‐d]pyrimidines and their ribofuranosides. These synthesized compounds have been evaluated for their potential antimicrobial applications, showcasing the versatility of this chemical in drug synthesis (Kumar et al., 2001).
Antioxidative Properties
Studies have also demonstrated the antioxidative properties of compounds synthesized using Alpha-D-Ribofuranose 1-acetate 2,3,5-tribenzoate. These compounds show potential in scavenging free radicals and could be significant in research areas focusing on oxidative stress and its related disorders (Gautam et al., 2010).
Anthelmintic Activity
In addition to antimicrobial and antioxidative effects, some studies have explored the anthelmintic activity of compounds derived from Alpha-D-Ribofuranose 1-acetate 2,3,5-tribenzoate. These studies contribute to the development of new potential treatments for parasitic worm infestations (Gautam et al., 2014).
Safety And Hazards
This chemical is not considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . In case of eye contact, rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. In case of skin contact, wash off immediately with soap and plenty of water while removing all contaminated clothes and shoes. Get medical attention. In case of inhalation, remove from exposure, lie down. Remove to fresh air. If not breathing, give artificial respiration. In case of ingestion, clean mouth with water. Get medical attention .
properties
IUPAC Name |
[(2R,3R,4R,5R)-5-acetyloxy-3,4-dibenzoyloxyoxolan-2-yl]methyl benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H24O9/c1-18(29)34-28-24(37-27(32)21-15-9-4-10-16-21)23(36-26(31)20-13-7-3-8-14-20)22(35-28)17-33-25(30)19-11-5-2-6-12-19/h2-16,22-24,28H,17H2,1H3/t22-,23-,24-,28+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCZABPLTDYVJMP-MUCKBHKGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1C(C(C(O1)COC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@@H]1[C@@H]([C@@H]([C@H](O1)COC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H24O9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
504.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[(2R,3R,4R,5R)-5-acetyloxy-3,4-dibenzoyloxyoxolan-2-yl]methyl benzoate | |
CAS RN |
6974-32-9 | |
Record name | .beta.-D-Ribofuranose, 1-acetate 2,3,5-tribenzoate | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.474 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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